molecular formula C11H15N3O4 B14865243 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14865243
M. Wt: 253.25 g/mol
InChI Key: JTUKZVXVWIAHJG-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrimidine ring through intramolecular reactions.

    Functional Group Modifications: Introduction of specific functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert specific functional groups to their reduced forms.

    Substitution: Various substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: A related compound with similar structural features.

    3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Another derivative with slight structural modifications.

Uniqueness

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of the pyrrolidin-3-ylmethyl group, which may impart specific biological activities and chemical properties.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

3-methyl-2,4-dioxo-1-(pyrrolidin-3-ylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H15N3O4/c1-13-9(15)8(10(16)17)6-14(11(13)18)5-7-2-3-12-4-7/h6-7,12H,2-5H2,1H3,(H,16,17)

InChI Key

JTUKZVXVWIAHJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN(C1=O)CC2CCNC2)C(=O)O

Origin of Product

United States

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